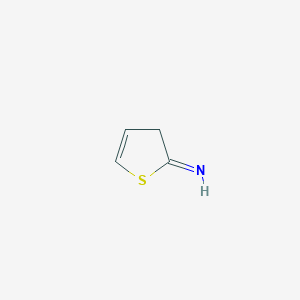
Thiophen-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2(3H)-imine is a heterocyclic compound containing a sulfur atom and an imine group within a five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and stability. Thiophenes are widely studied due to their presence in various natural products and their applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiophen-2(3H)-imine can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as Lawesson’s reagent . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the simultaneous addition of homocysteine, isonitrile, and ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
Thiophen-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of thiophen-2(3H)-imine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of thiophen-2(3H)-imine, known for its aromaticity and stability.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring, used in pharmaceuticals and materials science.
Thieno[3,2-b]thiophene: A fused thiophene derivative with applications in organic electronics.
Uniqueness
This compound is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiophene derivatives and makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H5NS |
|---|---|
Poids moléculaire |
99.16 g/mol |
Nom IUPAC |
3H-thiophen-2-imine |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1,3,5H,2H2 |
Clé InChI |
BBQWIRWKYMBILV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)






![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

